molecular formula C9H11ClN2O2 B185878 (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride CAS No. 177943-33-8

(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No.: B185878
CAS No.: 177943-33-8
M. Wt: 214.65 g/mol
InChI Key: WZOBDOKCHIUXAY-FJXQXJEOSA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    PF-04859989 hydrochloride interacts with the enzyme KAT II, inhibiting its function . The IC50 values for human KAT II (hKAT II) and rat KAT II (rKAT II) are 23 nM and 263 nM respectively . It is selective for KAT II over human KAT I, KAT III, and KAT IV .

    Cellular Effects

    The effects of PF-04859989 hydrochloride on cells are primarily related to its inhibition of KAT II. This inhibition can lead to a reduction in the synthesis of kynurenic acid in the brain

    Molecular Mechanism

    The molecular mechanism of action of PF-04859989 hydrochloride involves its binding to KAT II, leading to the inhibition of this enzyme . This results in a decrease in the production of kynurenic acid, a compound implicated in several psychiatric and neurological disorders .

    Temporal Effects in Laboratory Settings

    It is known that the compound is a brain-penetrant, irreversible inhibitor, suggesting that its effects may be long-lasting .

    Dosage Effects in Animal Models

    In animal models, specifically in male Sprague-Dawley rats, PF-04859989 hydrochloride has been shown to reduce brain kynurenic acid by 50% at a dose of 10 mg/kg . Rats receiving PF-04859989 hydrochloride (5 mg/kg; i.p.) exhibited a significantly lower number of spontaneously active dopamine (DA) neurons per track .

    Metabolic Pathways

    Given its role as a KAT II inhibitor, it likely impacts the kynurenine pathway .

    Transport and Distribution

    It is known that the compound is brain-penetrant .

    Subcellular Localization

    Given its role as a KAT II inhibitor, it is likely to be found in locations where KAT II is present .

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for PF-04859989 hydrochloride are not readily available in the literature.
    • industrial production methods likely involve multi-step chemical synthesis, purification, and isolation.
  • Chemical Reactions Analysis

    • PF-04859989 hydrochloride may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly documented.
    • Major products formed from these reactions would depend on the specific synthetic steps employed.
  • Scientific Research Applications

    • PF-04859989 hydrochloride finds applications in various fields:

        Chemistry: As a tool compound for studying kynurenine metabolism and its impact on brain function.

        Biology: Investigating the role of kynurenic acid in neuroinflammation and neuroprotection.

        Medicine: Potential therapeutic implications for psychiatric and neurological disorders.

        Industry: Developing novel drugs targeting KAT II.

  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find a direct comparison with similar compounds.
    • Further research may reveal unique features that distinguish PF-04859989 hydrochloride from related molecules.

    Properties

    IUPAC Name

    (3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WZOBDOKCHIUXAY-FJXQXJEOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11ClN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10628698
    Record name (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10628698
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    214.65 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    177943-33-8
    Record name (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10628698
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
    Reactant of Route 2
    (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
    Reactant of Route 3
    (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
    Reactant of Route 4
    (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
    Reactant of Route 5
    (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
    Reactant of Route 6
    (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

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